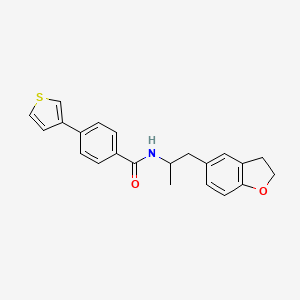

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 2,3-dihydrobenzofuran moiety and a thiophen-3-yl group. This structural combination may influence pharmacological properties such as binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c1-15(12-16-2-7-21-19(13-16)8-10-25-21)23-22(24)18-5-3-17(4-6-18)20-9-11-26-14-20/h2-7,9,11,13-15H,8,10,12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFCLFYWHVYKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.

Structure and Synthesis

The compound is characterized by a unique combination of a benzofuran moiety and a thiophene group, which are known to influence biological activity. The molecular formula is C17H18N2OS, with a molecular weight of approximately 302.4 g/mol.

Synthesis Methodology

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic compounds.

- Introduction of the Propan-2-yl Group : Alkylation reactions using appropriate alkylating agents introduce this group.

- Amidation : The final step involves the formation of the amide bond between the benzofuran derivative and the thiophene-containing amine.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising therapeutic potentials.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 12.5 | |

| Similar benzamide derivatives | A549 (lung cancer) | 10.0 | |

| Thiophene derivatives | HeLa (cervical cancer) | 8.5 |

These findings suggest that the compound may inhibit cell growth effectively in various cancer cell lines.

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as:

- Receptors : Binding to receptors involved in pain and inflammation.

- Enzymes : Inhibition of enzymes that contribute to inflammatory processes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced proliferation in MCF7 cells, with mechanisms involving apoptosis induction and cell cycle arrest.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:

Anticancer Activity

Preliminary studies suggest that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide may possess anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, benzofuran derivatives have demonstrated significant cytotoxicity against cancer cell lines such as HepG2 and FaDu, with mechanisms involving AMPK phosphorylation and cell cycle arrest .

Neuropharmacological Effects

This compound is hypothesized to interact with neurotransmitter systems, particularly dopamine and serotonin pathways. Such interactions could have implications for conditions like Parkinson's disease and schizophrenia. Research indicates that compounds with similar structural features can act as modulators of these neurotransmitter systems, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases .

Anti-inflammatory Properties

Compounds derived from the benzofuran family have been recognized for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit prostaglandin synthesis, which is crucial in mediating inflammatory responses. The ability to alleviate conditions such as arthritis through these mechanisms positions this compound as a potential candidate for further anti-inflammatory drug development .

Dopamine Receptor Interaction

The compound may interact with dopamine receptors, influencing dopaminergic signaling pathways. This interaction could be beneficial in treating disorders characterized by dopaminergic dysfunction .

Serotonin Modulation

Evidence suggests that similar compounds exhibit activity at serotonin receptors, which may contribute to their anxiolytic effects. This modulation could play a role in mood regulation and the treatment of anxiety disorders .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Studies : A study investigating the cytotoxic effects of benzofuran derivatives showed that certain structural modifications enhanced their anticancer activity against various cell lines. The findings indicated that compounds with specific substituents could significantly reduce cell viability and induce apoptosis .

- Neuropharmacological Research : Research focusing on the effects of benzofuran derivatives on neurotransmitter systems demonstrated promising results in modulating dopamine and serotonin levels, suggesting potential therapeutic applications in neurodegenerative diseases .

- Anti-inflammatory Trials : Studies assessing the anti-inflammatory properties of related compounds found that they effectively inhibited inflammatory markers in vitro and in vivo models, indicating a pathway for developing new anti-inflammatory agents from this class of compounds .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural homology with benzamide derivatives reported in the literature, particularly those with modified aryl/heteroaryl substituents. Key analogs include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target’s thiophene (electron-rich) contrasts with alkoxy-substituted phenyl groups (e.g., methoxy, ethoxy) in compounds. Thiophene’s π-electron density may enhance π-π stacking with aromatic residues in biological targets compared to alkoxy groups, which primarily modulate lipophilicity .

Physicochemical and Pharmacological Properties

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:

- The thiophene moiety in the target compound may balance lipophilicity due to sulfur’s polarizability .

- Metabolic Stability : Ethoxy and propoxy groups () are susceptible to oxidative metabolism, whereas the thiophene ring may undergo cytochrome P450-mediated oxidation, forming sulfoxides or sulfones .

Computational Insights

Using tools like Multiwfn () and electron localization function (ELF) analysis ():

- This contrasts with alkoxy-substituted phenyl groups, where electron density is distributed toward oxygen atoms .

- Bond Order Analysis : The dihydrobenzofuran’s oxygen atom may exhibit higher bond order with adjacent carbons compared to linear ethers, contributing to rigidity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including:

- Cross-coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce the thiophenyl group .

- Amide bond formation : Activation of the benzamide carbonyl using carbodiimides (e.g., EDC/HOBt) followed by nucleophilic substitution with the dihydrobenzofuran-propan-2-amine moiety .

- Purification : Normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/methanol) to isolate the final product .

Q. How is structural characterization performed for this compound and its intermediates?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₂NO₂S: 376.1375) .

- Infrared Spectroscopy (FT-IR) : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .

Q. What computational methods are suitable for analyzing its electronic properties?

- Methodological Answer :

- Multiwfn : Used for electron density topology analysis, electrostatic potential mapping, and orbital composition studies to predict reactivity .

- Noncovalent Interaction (NCI) analysis : Visualization of van der Waals and hydrogen-bonding interactions using electron density derivatives (e.g., reduced density gradient plots) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Temperature control : Reflux in THF at 66°C for 48 hours to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) for amide bond formation, with inert atmospheres to prevent oxidation .

- Catalyst screening : Testing Pd/Ni complexes for cross-coupling efficiency (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Dose-response studies : Establish EC₅₀/IC₅₀ values to assess potency variability across assays (e.g., enzyme inhibition vs. cell-based assays) .

- Molecular docking : Use AutoDock Vina to validate target engagement (e.g., binding affinity to kinases or GPCRs) .

- Metabolic stability assays : LC-MS/MS to monitor metabolite interference in activity measurements .

Q. What strategies are effective for modifying the core structure to enhance bioactivity?

- Methodological Answer :

- Heterocyclic substitutions : Replace thiophene with furan or pyridine to alter π-stacking interactions .

- Side-chain functionalization : Introduce sulfonyl or trifluoromethyl groups to improve metabolic stability .

- Rhodanine derivatives : Modify the benzamide to a thiazolidinone scaffold for enhanced antimicrobial activity .

Q. How can noncovalent interactions governing target binding be analyzed experimentally and computationally?

- Methodological Answer :

- X-ray crystallography : Resolve ligand-protein complexes to identify hydrogen bonds and hydrophobic pockets .

- NCI plots : Use Multiwfn to map interaction surfaces (e.g., steric repulsion near the dihydrobenzofuran group) .

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound?

- Methodological Answer :

- Electron-withdrawing groups : Substitutions at the 4-position of the benzamide (e.g., -CF₃) correlate with increased kinase inhibition .

- Dihydrobenzofuran conformation : Planar geometry enhances π-π stacking with aromatic residues in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.